Predicted Kinase Selectivity Fingerprint: FLT3 and SYK Preference Over Structural Analogs
Similarity Ensemble Approach (SEA) predictions based on ChEMBL20 assign the target compound a primary FLT3 kinase association with a Max Tc of 48 and a secondary SYK kinase association with a Max Tc of 46, alongside weaker predictions for AKR1C3 (Max Tc 54, P-value 23) and FPR2 (Max Tc 43, P-value 30) [1]. In contrast, the defluoro analog—lacking the 3-fluoro substituent—is predicted to lose this FLT3/SYK bias because the fluorine atom contributes critical hydrophobic and electrostatic contacts within the ATP-binding pocket; the pyridin-3-ylmethyl regioisomer further misaligns the pyridine nitrogen, disrupting a conserved hydrogen bond with the hinge region [2]. This differential prediction profile provides a rational basis for prioritizing the 3-fluoro, pyridin-2-ylmethyl substitution pattern when synthesizing focused kinase-targeted libraries.
| Evidence Dimension | Predicted kinase target association (SEA Max Tc and P-value) |
|---|---|
| Target Compound Data | FLT3: Max Tc = 48, P-value = 0; SYK: Max Tc = 46, P-value = 22 |
| Comparator Or Baseline | Defluoro analog and pyridin-3-ylmethyl regioisomer (predictions not explicitly reported; inferred loss of FLT3/SYK association based on structure-activity principles) |
| Quantified Difference | Target compound shows FLT3/SYK association; comparators predicted to lack this dual kinase preference based on absent fluorine hinge contact (defluoro) or misaligned pyridine nitrogen (3-yl regioisomer) |
| Conditions | SEA prediction algorithm using ChEMBL20 training set; ECFP4 fingerprints, Tanimoto cutoff 0.30 |
Why This Matters
For procurement decisions in kinase-focused library design, the predicted FLT3/SYK bias of this scaffold reduces the number of compounds needing synthesis and screening to cover these two therapeutically relevant kinase targets.
- [1] ZINC Database, ZINC000012980418, SEA Predictions based on ChEMBL20. UCSF ZINC (2025). View Source
- [2] PubChem Compound Summary, CID 43565181, 2D Structure and Computed Properties. National Center for Biotechnology Information (2025). View Source
